Fluorometholone

描述

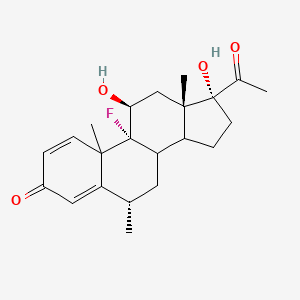

Structure

2D Structure

属性

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15-,17-,18-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOZLTXFLGPHNG-KNAQIMQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047435 | |

| Record name | Fluorometholone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluorometholone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.66e-02 g/L | |

| Record name | Fluorometholone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluorometholone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

426-13-1 | |

| Record name | Fluorometholone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorometholone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000426131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorometholone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fluorometholone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorometholone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorometholone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROMETHOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV0CSG527L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluorometholone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

292-303, 297 °C | |

| Record name | Fluorometholone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluorometholone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Deep Dive into Fluorometholone's Mechanism of Action in Corneal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorometholone (FML) is a potent synthetic glucocorticoid widely utilized in ophthalmology to manage inflammatory conditions of the cornea and other ocular structures.[1][2][3] Its efficacy stems from its ability to modulate intricate cellular processes within corneal cells, primarily through its interaction with the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in corneal cells, with a focus on its anti-inflammatory effects, impact on cellular signaling pathways, and influence on gene expression.

Core Mechanism: Glucocorticoid Receptor Activation

The primary mechanism of action for this compound, like other corticosteroids, involves its binding to and activation of the cytosolic glucocorticoid receptor.[2][3] This process initiates a cascade of events leading to the modulation of gene expression.

-

Ligand Binding: this compound, a lipophilic molecule, readily penetrates the cell membrane of corneal cells and binds to the GR in the cytoplasm.

-

Receptor Complex Translocation: Upon binding, the GR-FML complex undergoes a conformational change, dissociates from chaperone proteins, and translocates into the nucleus.

-

Gene Expression Modulation: Inside the nucleus, the activated receptor-ligand complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate or downregulate gene transcription.

This genomic action leads to two main outcomes:

-

Transactivation: Increased expression of anti-inflammatory proteins. A key example is the induction of lipocortins (annexins), which inhibit phospholipase A2. This enzyme is crucial for the release of arachidonic acid from cell membranes, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: Repression of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB). This leads to a decreased production of inflammatory cytokines, chemokines, and adhesion molecules.

Signaling Pathway Modulation

This compound exerts its anti-inflammatory and cellular effects by modulating key signaling pathways within corneal cells.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. This compound effectively suppresses this pathway, leading to a reduction in corneal inflammation. Studies have shown that FML treatment leads to a reduction in the downstream NF-κB signaling pathway in human corneal epithelial cells (HCECs) and mouse corneal epithelia. This suppression is a critical component of its anti-inflammatory action, as NF-κB activation is associated with the expression of numerous inflammatory mediators in dry eye disease.

Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and inflammation. This compound has been shown to suppress the Erk/NF-κB pathway in corneal epithelial cells. The MAPK pathway, particularly ERK1/2 and p38 MAPK, plays a significant role in corneal epithelial cell migration and proliferation during wound healing. By modulating these pathways, this compound can influence the cellular response to injury and inflammation.

Downregulation of Rho GTPase Signaling

Recent research has highlighted the role of Rho GTPases (RhoA, Rac1, and Cdc42) in the mechanism of action of this compound. Treatment with FML resulted in a significant downregulation of these molecules in corneal epithelial cells. This downregulation contributes to the inhibition of corneal epithelial cell proliferation and migration.

Below is a diagram illustrating the core signaling pathway of this compound in corneal cells.

Caption: this compound's core mechanism of action.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound on corneal cells.

Table 1: Effect of this compound on Corneal Cell Viability and Proliferation

| Parameter | Cell Type | FML Concentration | Duration | Effect | Reference |

| Cell Viability | Human Corneal Epithelial Cells (HCECs) | 0.025% - 0.1% | 3, 5, 10 min | Dose and time-dependent decrease in viability with preserved FML. Unpreserved FML showed significantly less cytotoxicity. | |

| Cell Proliferation | Human Corneal Epithelial Cells (HCECs) | Not specified | Not specified | Significantly inhibited | |

| TUNEL-positive cells | Mouse Cornea | 0.1% | 2 weeks | Preserved FML: 21.8% ± 1.3%; Unpreserved FML: 10.8% ± 2.8% (compared to 62.3% ± 5.4% in BAC-treated group) |

Table 2: Effect of this compound on Inflammatory Markers in Corneal Cells

| Marker | Model | FML Concentration | Duration | Effect | Reference |

| TNF-α | Mouse Dry Eye Model | 0.1% | 1 week | Significantly decreased staining in corneal and conjunctival epithelia | |

| IL-1β | Mouse Dry Eye Model | 0.1% | 1 week | Significantly decreased staining in corneal and conjunctival epithelia | |

| IL-6 | Mouse Dry Eye Model | 0.1% | 2 weeks | Reduced expression | |

| HLA-DR | Mouse Dry Eye Model | 0.1% | 2 weeks | Reduced expression | |

| Polymorphonuclear Leukocytes (PMNs) | Rabbit Keratitis Model | 0.1% | Not specified | 47% reduction in invading PMNs | |

| Polymorphonuclear Leukocytes (PMNs) | Rabbit Post-PRK | 0.5% | 24 hours | Significantly reduced PMN accumulation |

Table 3: Effect of this compound on Mucin Gene Expression in Corneal Epithelial Cells

| Gene | Cell Type | FML Concentration | Duration | Effect | Reference |

| MUC1, MUC4, MUC16, MUC19 | Human Corneal Epithelial Cells | 25, 50, 100 nM | 12, 24 hours | Dose- and time-dependent increase in gene expression |

Experimental Protocols

This section details the methodologies used in key studies to investigate the effects of this compound on corneal cells.

Cell Culture and Treatment

-

Human Corneal Epithelial Cells (HCECs): Stratified cultures of HCECs were exposed to this compound at concentrations of 25, 50, and 100 nM for durations of 12 and 24 hours to assess mucin gene expression. In another study, HCECs were treated with varying concentrations of preserved and unpreserved this compound for 3, 5, and 10 minutes to evaluate cytotoxicity.

Animal Models

-

Mouse Dry Eye Model: Dry eye was induced in mice by injecting botulinum toxin B into the lacrimal glands. Topical 0.1% this compound was then applied three times a day for up to 4 weeks to evaluate its effect on inflammatory cytokines. Another model used 0.2% benzalkonium chloride (BAC) for 2 weeks to induce dry eye, followed by treatment with preserved or unpreserved 0.1% FML for 2 weeks.

-

Rabbit Inflammatory Keratitis Model: An inflammatory keratitis was experimentally induced in rabbits to measure the ability of 0.1% this compound ophthalmic suspension to reduce the infiltration of polymorphonuclear leukocytes into the cornea.

Analytical Methods

-

Gene Expression Analysis: RNA was isolated from treated cells, reverse transcribed to cDNA, and quantified using real-time PCR to measure the gene expression of mucins (MUC1, 4, 16, and 19). RNA sequencing has also been employed to detect broader gene expression alterations.

-

Protein Analysis: Western blotting was used to validate protein expression in HCECs and mouse corneal epithelia. Immunohistochemistry was performed to evaluate the expression of TNF-α and IL-1β in corneal and conjunctival epithelia.

-

Cell Viability and Proliferation Assays: The MTS assay, EdU staining, and flow cytometry were used to evaluate the effects of FML on the cell viability, proliferation, and cell cycle of HCECs. A Cell Counting Kit-8 (CCK-8) assay was also used to analyze cell viability.

-

Cell Migration Assay: A scratch assay was utilized to assess the impact of FML on HCECs migration.

-

Histopathological and Immunofluorescence Staining: Corneal tissues from animal models were embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological examination. Immunofluorescence staining was used to detect inflammatory markers like TNF-α, IL-6, and HLA-DR.

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was performed to evaluate drug-induced cytotoxicity in corneal tissues.

Below is a diagram representing a typical experimental workflow for evaluating the anti-inflammatory effects of this compound.

References

Fluorometholone Structure-Activity Relationship: A Technical Guide

Executive Summary: Fluorometholone is a potent synthetic glucocorticoid distinguished by a favorable balance of anti-inflammatory efficacy and a reduced propensity to elevate intraocular pressure compared to other corticosteroids. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern its biological activity. Key structural modifications, including 9α-fluorination, 6α-methylation, and C17-esterification, are dissected to elucidate their impact on glucocorticoid receptor (GR) binding, anti-inflammatory potency, and overall pharmacological profile. This document details the underlying molecular mechanisms, presents quantitative biological data, and provides comprehensive experimental protocols for the evaluation of this compound and its analogs, serving as a critical resource for researchers in medicinal chemistry and drug development.

Introduction to this compound

This compound is a cornerstone of ophthalmic anti-inflammatory therapy, used to treat steroid-responsive inflammatory conditions of the eye.[1] Its chemical architecture is derived from the progesterone scaffold and has been systematically modified to optimize its therapeutic index. Understanding the relationship between its three-dimensional structure and its biological function is paramount for the rational design of next-generation corticosteroids with enhanced safety and efficacy profiles. This guide will explore the pivotal structural motifs of this compound and their direct influence on its interaction with the glucocorticoid receptor and subsequent downstream signaling events.

Core Structure and Key Modifications

This compound's chemical name is 9-fluoro-11β,17-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione.[2] Its structure is built upon the foundational four-ring steroid nucleus (pregnane). The key modifications relative to the parent cortisol structure are responsible for its unique pharmacological properties:

-

Δ¹,⁴-Diene System (Ring A): The introduction of a double bond between C1 and C2, in addition to the standard C4-C5 double bond, flattens Ring A. This conformational change is known to enhance glucocorticoid activity while reducing mineralocorticoid (salt-retaining) effects.[3]

-

6α-Methyl Group (Ring B): The addition of a methyl group at the 6α position sterically hinders metabolic degradation and significantly potentiates glucocorticoid activity while further minimizing mineralocorticoid effects.[3]

-

9α-Fluoro Group (Ring B): The electron-withdrawing fluorine atom at the 9α position dramatically increases the potency of the 11β-hydroxyl group's interaction with the glucocorticoid receptor, thereby enhancing both glucocorticoid and mineralocorticoid activity.[3] This is a critical modification for high-potency corticosteroids.

-

17α-Hydroxy and C20-Keto Groups (Ring D): These groups are essential for glucocorticoid activity, participating in key hydrogen bonding interactions within the receptor's ligand-binding pocket.

-

Absence of C21-Hydroxyl Group: Unlike cortisol or prednisolone, this compound lacks a hydroxyl group at the C21 position. This structural difference is believed to contribute to its lower propensity to elevate intraocular pressure.

-

17-Acetate Ester: this compound is often used as its C17α-acetate ester, known as this compound acetate. This modification significantly enhances its lipophilicity and, consequently, its anti-inflammatory potency.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of this compound and its derivatives is quantified through receptor binding assays and in vivo anti-inflammatory models. The data clearly demonstrates the profound impact of specific structural features on potency.

| Compound | Receptor Binding Affinity | Relative Anti-Inflammatory Potency | Key Structural Difference from this compound |

| This compound | IC50: 1.5 nMKd: 2.8 nM | Weak to moderate | - |

| This compound Acetate | Not directly reported, but inferred to be higher than this compound | High; ~47% reduction in leukocyte invasion, comparable to 1.0% Prednisolone Acetate | C17-OH is esterified to an acetate group |

| Dexamethasone | High (often used as a reference) | High | Contains a 16α-methyl group; has a C21-hydroxyl group |

| Prednisolone Acetate | High | High (1.0% formulation is a benchmark) | Lacks 9α-fluoro and 6α-methyl groups; has a C21-acetate group |

| Medrysone | Lower | Lower | Lacks 9α-fluoro, Δ¹ double bond, and 6α-methyl group |

Table 1: Comparative biological data for this compound and related corticosteroids. Receptor binding affinity is presented as IC50 (concentration for 50% inhibition of radioligand binding) and Kd (dissociation constant). Relative anti-inflammatory potency is derived from in vivo studies.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its effects by acting as a potent agonist of the glucocorticoid receptor (GR), a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins.

-

Ligand Binding and Receptor Activation: this compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the cytoplasmic GR.

-

Conformational Change and Translocation: This binding induces a conformational change in the GR, causing the dissociation of heat shock proteins (HSPs) and immunophilins. The activated GR-ligand complex then dimerizes and translocates into the nucleus.

-

Genomic Regulation: Once in the nucleus, the GR dimer modulates gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This typically upregulates the transcription of anti-inflammatory proteins like lipocortin-1 (also known as annexin A1), which inhibits phospholipase A2 and thereby blocks the production of prostaglandins and leukotrienes.

-

Transrepression: The GR dimer physically interacts with and inhibits pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By preventing these factors from binding to their DNA response elements, GR suppresses the expression of a wide array of inflammatory cytokines, chemokines, and adhesion molecules. This is considered a major mechanism for the anti-inflammatory effects of glucocorticoids.

-

Experimental Methodologies

Evaluating the SAR of this compound analogs requires robust and quantitative in vitro and in vivo assays. The following sections detail representative protocols for key experiments.

Glucocorticoid Receptor Competitive Binding Assay (Fluorescence Polarization)

This assay quantifies the affinity of a test compound (e.g., a this compound analog) for the GR by measuring its ability to displace a fluorescently labeled glucocorticoid ligand.

Principle: A small, fluorescently labeled GR ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When bound to the much larger GR protein, its rotation slows dramatically, leading to a high FP signal. A test compound that competes for the same binding site will displace the tracer, causing a decrease in the FP signal proportional to its binding affinity.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 10 mM potassium phosphate pH 7.4, 20 mM Na₂MoO₄, 0.1 mM EDTA, 0.5 mM DTT).

-

GR Solution: Dilute purified, full-length human GR in Assay Buffer to a final concentration of approximately 1-5 nM. The optimal concentration should be determined empirically.

-

Fluorescent Tracer Solution: Dilute a fluorescent glucocorticoid tracer (e.g., Fluormone™ GS1 or GS Red) in Assay Buffer to a final concentration of ~1 nM.

-

Test Compound Plate: Prepare a serial dilution of the test compounds in Assay Buffer (or DMSO, ensuring final concentration does not exceed 1-2%) in a 96- or 384-well black assay plate. Concentrations should span a wide range (e.g., 1 pM to 10 µM).

-

Controls: Include wells for "no competition" (buffer only) and "maximum competition" (a saturating concentration, e.g., 1 µM, of a known unlabeled ligand like dexamethasone).

-

-

Assay Procedure:

-

To the wells containing the serially diluted test compounds and controls, add the Fluorescent Tracer Solution.

-

Initiate the binding reaction by adding the GR Solution to all wells. The final volume is typically 100-200 µL.

-

Mix the plate gently on a plate shaker for 1 minute.

-

Incubate the plate in the dark at room temperature for 2-4 hours to reach binding equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation/530 nm emission for a green tracer).

-

-

Data Analysis:

-

Plot the FP values (in millipolarization units, mP) against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

-

The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the tracer is known.

-

NF-κB Transrepression Luciferase Reporter Assay

This cell-based assay measures the ability of a glucocorticoid to inhibit the transcriptional activity of NF-κB, a key mechanism of transrepression.

Principle: A reporter cell line is engineered to contain a luciferase gene under the control of a promoter with multiple NF-κB binding sites. When the NF-κB pathway is activated (e.g., by TNF-α), the transcription factor binds to these sites and drives the expression of luciferase. A glucocorticoid that activates GR will interfere with NF-κB, repressing luciferase expression. The degree of repression is measured as a decrease in luminescence.

Detailed Protocol:

-

Cell Culture and Plating:

-

Use a suitable human cell line (e.g., A549 lung carcinoma, HEK293 embryonic kidney) stably transfected with an NF-κB-luciferase reporter construct.

-

One day prior to the assay, seed the cells into a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency on the day of the experiment (e.g., 7,000-30,000 cells/well).

-

-

Compound Treatment:

-

Prepare serial dilutions of test compounds (e.g., this compound) in serum-free cell culture medium.

-

Remove the growth medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator. This allows for GR activation and translocation.

-

-

NF-κB Stimulation:

-

Prepare a solution of a potent NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), in serum-free medium (e.g., final concentration of 2-10 ng/mL).

-

Add the TNF-α solution to all wells except for the unstimulated (negative control) wells.

-

Incubate the plate for an additional 6 hours at 37°C in a CO₂ incubator.

-

-

Lysis and Luminescence Measurement:

-

Remove the medium from the wells.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add 20-50 µL of a passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.

-

Add 35-100 µL of luciferase assay reagent (containing luciferin substrate) to each well.

-

Immediately measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background RLU (from wells with no cells) from all readings.

-

Calculate the percent inhibition for each compound concentration relative to the TNF-α stimulated control (0% inhibition) and the unstimulated control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for NF-κB repression.

-

Conclusion

The structure-activity relationship of this compound is a refined example of targeted steroid design. Its potent anti-inflammatory activity is driven by classic glucocorticoid structural motifs, such as the 9α-fluoro and 6α-methyl groups, which enhance glucocorticoid receptor binding affinity. The C17-acetate esterification further amplifies this potency by increasing lipophilicity, which likely improves tissue penetration. Crucially, the absence of a C21-hydroxyl group appears to be a key differentiator, contributing to its favorable safety profile, particularly its reduced impact on intraocular pressure. The experimental frameworks provided herein offer robust methods for further dissecting these relationships and for the discovery of novel analogs with even greater therapeutic indices. This guide serves as a comprehensive resource for professionals dedicated to advancing corticosteroid research and development.

References

The Pharmacodynamics of Fluorometholone Ophthalmic Suspension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorometholone is a synthetic corticosteroid esteemed in ophthalmology for its potent anti-inflammatory properties coupled with a reduced propensity to elevate intraocular pressure compared to other potent corticosteroids. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound ophthalmic suspension. It delineates its molecular mechanism of action through the glucocorticoid receptor, presents comparative quantitative data on receptor affinity and clinical effects on intraocular pressure, details key experimental methodologies for its pharmacodynamic evaluation, and illustrates critical pathways and processes through diagrammatic representations.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

This compound, as a corticosteroid, exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[1][2][3] The lipophilic nature of the steroid allows it to penetrate the cell membranes of ocular tissues, such as the cornea and conjunctiva.[1]

Upon entering the cytoplasm, this compound binds to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins, such as heat shock proteins.[1] The activated this compound-GR complex then translocates into the nucleus.

Within the nucleus, the complex modulates gene expression through two primary genomic pathways:

-

Transactivation: The GR-ligand complex can dimerize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2, a critical enzyme in the arachidonic acid cascade that produces inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The activated GR monomer can interfere with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1. This protein-protein interaction prevents these factors from binding to their respective DNA response elements, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.

This dual action of upregulating anti-inflammatory genes and repressing pro-inflammatory genes is the cornerstone of this compound's therapeutic effect, leading to the inhibition of edema, fibrin deposition, capillary dilation, and leukocyte migration associated with ocular inflammation.

Caption: this compound's mechanism of action via the glucocorticoid receptor.

Quantitative Pharmacodynamic Parameters

The potency of a corticosteroid is fundamentally related to its binding affinity for the glucocorticoid receptor. While specific IC50 values for this compound's inhibition of individual cytokines and prostaglandins are not widely published, its receptor binding affinity and clinical effects on intraocular pressure (IOP) have been characterized, allowing for comparison with other common ophthalmic corticosteroids.

Table 1: Glucocorticoid Receptor Binding Affinity

This table presents the binding affinity (Ki) of this compound for the glucocorticoid receptor. A lower Ki value indicates a higher binding affinity.

| Compound | Target | Action | Ki (nM) | Bioactivity Source |

| This compound | Glucocorticoid Receptor | Agonist | 15.85 | ChEMBL |

| Dexamethasone | Glucocorticoid Receptor | Agonist | 3 | ChEMBL |

| Prednisolone | Glucocorticoid Receptor | Agonist | 20.42 | ChEMBL |

| Hydrocortisone | Glucocorticoid Receptor | Agonist | 25.12 | ChEMBL |

Note: Ki is the inhibition constant, representing the concentration of the drug that occupies 50% of the receptors at equilibrium. Data is sourced from ChEMBL via Drug Central and is for comparative purposes.

Table 2: Comparative Clinical Data on Intraocular Pressure (IOP) Elevation

A critical pharmacodynamic aspect of this compound is its reduced tendency to elevate IOP compared to more potent corticosteroids. This is a significant factor in its clinical utility for long-term therapy.

| Study Parameter | This compound (0.1%) | Dexamethasone (0.1%) | Prednisolone Acetate (1%) | Reference(s) |

| Mean IOP Increase (mmHg) in Steroid Responders | 2.96 | 8.58 | N/A | |

| % of Patients with IOP Change >5 mmHg | 8.3% | 62.5% | N/A | |

| % of Patients with Significant IOP Elevation (≥10 mmHg increase) | 6% | N/A | 22% |

Effect on Intraocular Pressure: The Trabecular Meshwork

The primary mechanism for corticosteroid-induced ocular hypertension involves the trabecular meshwork (TM), the tissue responsible for regulating the outflow of aqueous humor from the eye. Prolonged corticosteroid use can lead to:

-

Increased Extracellular Matrix Deposition: Glucocorticoids can upregulate the expression of extracellular matrix proteins like fibronectin and collagen in the TM.

-

Actin Cytoskeleton Reorganization: Changes in the actin cytoskeleton of TM cells can lead to increased cell stiffness and rigidity.

-

Inhibition of Phagocytosis: TM cells have phagocytic functions, clearing cellular debris from the aqueous humor. Corticosteroids can inhibit this process.

These cellular changes collectively increase the resistance to aqueous humor outflow, leading to an elevation in IOP. This compound is thought to have a lesser effect on the TM compared to dexamethasone, potentially due to more rapid metabolism within ocular tissues, resulting in a lower incidence of clinically significant IOP elevation.

Caption: Relationship between this compound's therapeutic and adverse effects.

Key Experimental Protocols

Evaluating the pharmacodynamics of ophthalmic corticosteroids like this compound involves a range of in vitro and in vivo assays.

Glucocorticoid Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Receptor Preparation: A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable cell line (e.g., human corneal epithelial cells) or tissue homogenate.

-

Radioligand: A high-affinity radiolabeled glucocorticoid, such as [³H]-dexamethasone, is used at a fixed, low concentration.

-

Competition: The receptor preparation and radioligand are incubated in a series of tubes or microplates. To these, increasing concentrations of unlabeled this compound (the competitor) are added.

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the larger receptor complexes.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioactivity decreases as the concentration of this compound increases. A competition curve is plotted, and the IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Anti-inflammatory Assay (Cytokine Inhibition)

Objective: To quantify the ability of this compound to suppress the production of pro-inflammatory cytokines in ocular cells.

Methodology:

-

Cell Culture: Human corneal epithelial cells or trabecular meshwork cells are cultured in appropriate media until they reach confluence in multi-well plates.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control). The cells are pre-incubated for 1-2 hours.

-

Inflammatory Challenge: An inflammatory stimulus, such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine like TNF-α or IL-1β, is added to the wells (except for the negative control) to induce an inflammatory response.

-

Incubation: The cells are incubated for a defined period (e.g., 6-24 hours) to allow for the production and secretion of inflammatory mediators.

-

Sample Collection: The cell culture supernatant is collected to measure secreted cytokines. The cells can be lysed to extract RNA or protein for gene and protein expression analysis.

-

Quantification: The concentration of specific cytokines (e.g., IL-6, TNF-α) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). Alternatively, changes in gene expression can be quantified using quantitative real-time PCR (qPCR).

-

Data Analysis: The percentage of cytokine inhibition by this compound at each concentration is calculated relative to the stimulated control. An IC50 value can be determined by plotting the inhibition percentage against the log of the this compound concentration.

Caption: A typical workflow for an in vitro anti-inflammatory assay.

In Vivo Model of Ocular Inflammation and IOP Measurement

Objective: To assess the anti-inflammatory efficacy and the effect on intraocular pressure of this compound ophthalmic suspension in a relevant animal model.

Methodology:

-

Animal Model: A model of ocular inflammation is induced in laboratory animals, typically rabbits or rodents. This can be achieved by methods such as intravitreal injection of endotoxin (LPS) or by inducing experimental autoimmune uveitis.

-

Treatment Groups: Animals are divided into several groups: a control group receiving a vehicle, a positive control group (e.g., receiving dexamethasone), and one or more groups receiving different concentrations of this compound ophthalmic suspension.

-

Drug Administration: The ophthalmic suspensions are administered topically to the eyes of the animals at specified intervals for a predetermined duration.

-

Inflammation Assessment: Ocular inflammation is scored clinically at various time points using a slit-lamp biomicroscope. Parameters scored include conjunctival redness, chemosis, iritis, and anterior chamber flare and cells. Quantitative methods, such as measuring protein concentration or cell counts in the aqueous humor, can also be employed.

-

IOP Measurement: Intraocular pressure is measured at baseline and at regular intervals throughout the study using a tonometer calibrated for the specific animal model (e.g., Tono-Pen, rebound tonometer).

-

Histopathology: At the end of the study, eyes may be enucleated for histological examination to assess cellular infiltration and tissue damage.

-

Data Analysis: Clinical inflammation scores and IOP measurements are compared between the treatment groups and the control group using appropriate statistical tests to determine the efficacy and safety profile of this compound.

Conclusion

The pharmacodynamics of this compound are characterized by its effective engagement with the glucocorticoid receptor to potently suppress ocular inflammation. Its molecular structure and metabolic profile in ocular tissues confer a distinct clinical advantage: a reduced risk of inducing significant intraocular pressure elevation compared to corticosteroids like dexamethasone and prednisolone. This favorable therapeutic index makes this compound a cornerstone in the management of steroid-responsive ocular inflammatory conditions, particularly when long-term treatment is anticipated. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel glucocorticoid therapies with optimized efficacy and safety profiles for ophthalmic use.

References

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Fluorometholone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorometholone is a potent synthetic glucocorticoid utilized primarily in ophthalmology for its anti-inflammatory properties.[1][2] Its therapeutic efficacy is fundamentally linked to its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that mediates the physiological and pharmacological effects of corticosteroids.[3][4] This technical guide provides a comprehensive analysis of the binding affinity of this compound to the glucocorticoid receptor. It includes quantitative binding data, detailed experimental methodologies for affinity determination, and a depiction of the associated molecular signaling pathways. This document is intended to serve as a critical resource for researchers and professionals involved in the study of glucocorticoid pharmacology and the development of novel anti-inflammatory therapeutics.

The Glucocorticoid Receptor Signaling Pathway

Glucocorticoids, such as this compound, exert their effects by binding to the cytosolic glucocorticoid receptor.[3] In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, including heat shock proteins (Hsp90, Hsp70) and immunophilins.

Upon entering the cell via passive diffusion, this compound binds to the ligand-binding domain (LBD) of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins. The activated receptor-ligand complex then rapidly translocates into the nucleus.

Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This interaction modulates the transcription of these genes. The GR can upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory proteins, such as cytokines and adhesion molecules, thereby exerting its therapeutic effect.

Caption: The glucocorticoid receptor (GR) signaling pathway.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a primary determinant of its potency. For this compound, the affinity for the glucocorticoid receptor has been quantified using radioligand binding assays. The key parameters are the dissociation constant (Kd), which indicates the concentration of a ligand that occupies 50% of the receptors at equilibrium, and the half-maximal inhibitory concentration (IC50), which measures the concentration of a competing ligand that displaces 50% of a specific radioligand. A lower Kd or IC50 value signifies a higher binding affinity.

| Compound | Receptor | Assay Type | Parameter | Value (nM) |

| This compound | Glucocorticoid Receptor | Radioligand Binding Assay | IC₅₀ | 1.5 |

| This compound | Glucocorticoid Receptor | Radioligand Binding Assay | Kd | 2.8 |

Note: Data presented is derived from in vitro assays and serves as a fundamental measure of molecular interaction.

Experimental Methodologies for Determining GR Binding Affinity

Several robust methods are employed to quantify the binding of ligands like this compound to the GR. The most common are competitive binding assays, which measure the ability of a test compound to compete with a known high-affinity ligand for the receptor.

Radioligand Competition Binding Assay

This assay is considered a gold standard for quantifying binding affinity. It directly measures the displacement of a radiolabeled GR ligand (e.g., ³H-dexamethasone) by an unlabeled test compound, such as this compound.

Experimental Protocol:

-

Receptor Preparation : A cytosolic fraction containing the glucocorticoid receptor is prepared from cultured cells (e.g., HEK293 cells) or tissues known to express the receptor.

-

Incubation : The receptor preparation is incubated with a fixed, low concentration of a high-affinity radioligand (e.g., [³H]-dexamethasone).

-

Competition : In parallel, incubations are set up containing the radioligand and a range of concentrations of the unlabeled test compound (this compound). A control for non-specific binding is also included, which contains a high concentration of an unlabeled agonist to saturate the receptors.

-

Equilibrium : The binding reactions are allowed to incubate for a sufficient duration (e.g., 16-24 hours at 4°C) to reach equilibrium.

-

Separation : Receptor-bound radioligand is separated from the free, unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.

-

Quantification : The filters are washed with ice-cold buffer to remove any remaining free radioligand. The radioactivity trapped on the filters is then measured using a scintillation counter.

-

Data Analysis : The amount of specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is plotted against the log concentration of the test compound to generate a competition curve. The IC50 value is determined from this curve and can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand competition binding assay.

Fluorescence Polarization (FP) Assay

The FP assay is a non-radioactive, homogeneous method well-suited for high-throughput screening. It measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled GR ligand (a tracer).

Principle: A small fluorescent tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger GR, its rotation slows dramatically, leading to a high polarization signal. In a competitive assay, an unlabeled test compound (this compound) competes with the tracer for binding to the GR. As the test compound displaces the tracer, the amount of free, rapidly tumbling tracer increases, causing a decrease in the measured fluorescence polarization.

Experimental Protocol:

-

Reagent Preparation : Prepare assay buffer, a working solution of a fluorescent GR tracer (e.g., Fluormone™ GS Red), a working solution of purified GR, and serial dilutions of the test compound (this compound).

-

Assay Plate Setup : Add the serially diluted test compound to the wells of a microplate (e.g., a 384-well plate). Include control wells for "no competitor" (maximum polarization) and "maximum competition" (a saturating dose of a known unlabeled ligand).

-

Reaction : Add the fluorescent tracer solution to all wells, followed by the GR solution to initiate the binding reaction.

-

Incubation : Mix the plate gently and incubate in the dark at room temperature for a specified period (e.g., 2-4 hours) to allow the reaction to reach equilibrium.

-

Measurement : Measure the fluorescence polarization of each well using a suitable plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis : Plot the fluorescence polarization values against the logarithm of the competitor concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Principle of the competitive fluorescence polarization assay.

Conclusion

This compound is a high-affinity agonist for the glucocorticoid receptor, with binding affinity in the low nanomolar range. This strong interaction is the molecular basis for its potent anti-inflammatory activity. The quantitative characterization of this binding, achieved through robust methodologies such as radioligand binding and fluorescence polarization assays, is essential for understanding its mechanism of action, comparing its potency to other corticosteroids, and guiding the development of future GR-targeted therapies. The detailed protocols and pathway visualizations provided in this guide offer a foundational resource for scientists and researchers in the field.

References

A Technical Guide to the Synthesis of Fluorometholone and Its Derivatives

An in-depth technical guide on the core.

Abstract

Fluorometholone and its ester derivatives, particularly this compound acetate, are synthetic corticosteroids widely utilized for their potent anti-inflammatory properties in ophthalmology.[1][2] The synthesis of these complex steroid molecules has evolved from lengthy, multi-step processes involving fermentation to more efficient, purely chemical routes. This guide provides a detailed overview of a modern synthetic pathway for this compound and its derivatives, focusing on key chemical transformations, experimental protocols, and process optimization strategies. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the manufacturing processes, including quantitative data on yields and purity, and methods for controlling critical impurities.

Overview of Synthetic Strategies

The synthesis of this compound has historically commenced from various steroid precursors. Early routes were often long and complex; for instance, a synthesis starting from 17-α-hydroxyprogesterone required 12 distinct steps.[3][4] Another pathway beginning with methylprednisolone 21-acetate involved a total of 8 synthetic steps to reach the final product.[3] Many of these older methods also relied on fermentation for key transformations, such as 11β-hydroxylation and 1,2-dehydrogenation, which can complicate industrial-scale production.

Modern approaches have focused on developing more concise and efficient chemical syntheses. A notable strategy starts from 6-methyl-17-hydroxyl-1,4,9-triene-pregna-3,20-dione, which can be converted to this compound in just two steps: a 9,11-epoxidation followed by a 9,11-ring-opening reaction with a fluoride source. This newer route is more suitable for industrialization as it is succinct and generates fewer by-products.

Caption: High-level overview of historical and modern synthetic routes to this compound.

A Modern, Step-by-Step Synthesis of this compound Acetate

A contemporary and efficient pathway for producing this compound acetate begins with a commercially available steroid raw material (designated as Compound II in patent CN110845563A) and proceeds through a sequence of seven key chemical reactions. This route avoids the use of highly toxic reagents and incorporates a biological dehydrogenation step that offers high specificity and reduces environmental impact.

Caption: Workflow for the synthesis of this compound Acetate via a modern 7-step process.

The following table summarizes the reported yield and purity for key steps in this modern synthesis of this compound acetate.

| Step | Reaction | Yield (%) | Purity (HPLC %) |

| 1 | Methylenation Reaction Sequence | 82.0 | 97.4 |

| 2 | Esterification Reaction Sequence | 86.2 | 93.9 |

| 3 | Hydrogenation & Isomerization | 73.9 | 91.6 |

| 4 | Final Ring Opening & Purification | 88.1 | 98.0 |

Step 1: Esterification Reaction

-

Reactants : 40g of a compound (Formula III), 133ml (200g) of trichloromethane, 160g of acetic anhydride, and 4g of p-toluenesulfonic acid are added to a four-mouth bottle.

-

Procedure : The mixture is heated to reflux temperature and the reaction is carried out for 2 hours, with completion monitored by TLC. The reaction liquid is then cooled to room temperature.

-

Work-up : 100ml (79g) of methanol is added, followed by 34ml (40g) of concentrated hydrochloric acid. The mixture is heated to 35-40°C and reacted for 3 hours.

Step 2: Methylenation Reaction

-

Reactants : 450ml (400g) of tetrahydrofuran, 40g of a compound (Formula IV), 40ml (31.6g) of ethanol, 90ml (80g) of triethyl orthoformate, and 2g of p-toluenesulfonic acid are added to a four-mouth bottle.

-

Procedure : The temperature is raised to 35-40°C and the reaction proceeds for 3 hours. Following this, 40.5ml (40g) of N-methylaniline and 18ml (20g) of formaldehyde are added, and the temperature is maintained for an additional 3 hours.

-

Work-up : The reaction is monitored by TLC.

Step 3: Catalytic Hydrogenation and Isomerization

-

Reactants : 18.40 g of 17α-hydroxy-6-methylene-4,9(11)-pregnadiene-3,20-dione (III) is suspended in 350 mL of dichloromethane. 1.84 g of 10% Pd/C (50% moist) and 5.25 mL of triethylamine are added at room temperature.

-

Procedure : The reaction is maintained under a hydrogen atmosphere at a pressure of 1.1 atmospheres and stirred for six hours.

-

Work-up : The reaction mixture is diluted with 350 mL of THF, and 11.27 mL of concentrated HCl is added slowly. The stirring is maintained at room temperature for 14 hours.

Step 4: Epoxidation and Ring-Opening Fluorination

-

Epoxidation : The starting material is added to an organic solvent. A halide reagent and an acid catalyst are added first, followed by the addition of a base to obtain the 9,11-epoxy intermediate.

-

Ring-Opening : The resulting 9,11-epoxy material is dissolved in a solvent such as tetrahydrofuran (THF). Hydrogen fluoride is then added, with the reaction temperature maintained between -10°C and 20°C to yield the final fluorinated product. The reaction is neutralized with a base during work-up.

Synthesis of this compound Derivatives

The primary derivative of this compound is its 17-acetate ester. A common method involves the direct esterification of the this compound parent molecule. However, a key challenge with this approach is the potential for a side reaction leading to the esterification of the 11-hydroxyl group.

A more advanced strategy involves esterifying the 17-hydroxyl group at an earlier stage of the synthesis, prior to the introduction of the 11β-hydroxyl group. This circumvents the issue of unwanted side products and simplifies purification.

References

- 1. This compound Acetate | C24H31FO5 | CID 240767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tapi.com [tapi.com]

- 3. EP2246359A1 - Process for obtaining this compound and intermediates therefor - Google Patents [patents.google.com]

- 4. WO2010122096A1 - Process for obtaining this compound and intermediates therefor - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Fluorometholone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability of fluorometholone, a synthetic corticosteroid widely used in ophthalmic preparations. The information is compiled from various scientific sources to support research, development, and quality control activities.

Chemical and Physical Properties

This compound is a glucocorticoid characterized by its pregnane steroid structure. Key physicochemical properties are summarized in the table below, providing a foundational understanding of its behavior in various environments.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₉FO₄ | |

| Molecular Weight | 376.46 g/mol | |

| IUPAC Name | (6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

| CAS Number | 426-13-1 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 292-303 °C | |

| Solubility | - Practically insoluble in water (8.92 ± 0.01 μg/mL) - Slightly soluble in alcohol - Very slightly soluble in chloroform - Practically insoluble in ether | |

| pKa | 12.50 ± 0.70 (Predicted) | |

| LogP | 2 (Experimental) |

Stability Profile

The stability of this compound is a critical attribute for its formulation, storage, and therapeutic efficacy. Forced degradation studies have been conducted to understand its susceptibility to various stress conditions.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The table below summarizes the outcomes of such studies on this compound.

| Stress Condition | Conditions | Observation | Reference(s) |

| Acidic Hydrolysis | 0.1 M - 5 N HCl at 80°C for up to 2 hours | Highly resistant, with minimal to no significant degradation observed. One study reported less than 5% decomposition. | |

| Alkaline Hydrolysis | 0.1 N - 5 N NaOH at 80°C for up to 2 hours | Conflicting reports exist. Some studies indicate high resistance with less than 5% degradation, while another reports significant degradation. | |

| Oxidative Degradation | 3% - 30% H₂O₂ at 80°C for up to 60 minutes | Highly resistant to oxidative stress, with minimal degradation reported. | |

| Thermal Degradation | 80°C for up to 8 hours | Stable under thermal stress, showing high resistance to degradation. | |

| Photolytic Degradation | Exposure to UV light at 254 nm for 8 hours | No significant degradation observed, indicating photostability under the tested conditions. |

Note: The discrepancy in alkaline stability data may be attributed to variations in experimental conditions such as the concentration of the base, temperature, and duration of exposure.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following sections outline the experimental protocols for forced degradation and the analytical method used for the quantification of this compound and its degradation products.

Forced Degradation Protocol

This protocol is a composite representation of methodologies described in the cited literature.

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically methanol or a mobile phase mixture, at a concentration of approximately 50 µg/mL to 0.8 mg/mL.

-

Acidic Degradation: The stock solution is treated with an equal volume of HCl (ranging from 0.1 M to 5 N) and refluxed at 80°C for a period of 60 minutes to 2 hours. The solution is then cooled and neutralized with a corresponding concentration of NaOH.

-

Alkaline Degradation: The stock solution is treated with an equal volume of NaOH (ranging from 0.1 N to 5 N) and refluxed at 80°C for 60 minutes to 2 hours. After cooling, the solution is neutralized with an appropriate concentration of HCl.

-

Oxidative Degradation: The stock solution is treated with H₂O₂ (ranging from 3% to 30%) and maintained at 80°C for 60 minutes.

-

Thermal Degradation: The this compound solution is exposed to a temperature of 80°C for 8 hours.

-

Photolytic Degradation: The this compound solution is exposed to UV light at a wavelength of 254 nm in a UV chamber for 8 hours.

-

Sample Preparation for Analysis: After exposure to the stress conditions, the solutions are diluted with the mobile phase to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

The following HPLC method is representative of those used to analyze this compound and its degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) in varying ratios (e.g., 20:80 v/v).

-

Flow Rate: Typically set between 0.8 and 1.2 mL/min.

-

Detection Wavelength: 241 nm.

-

Injection Volume: 20 µL.

-

Temperature: Ambient (approximately 25°C).

Visualizations

The following diagrams illustrate the workflow for assessing the stability of this compound and a logical representation of its degradation analysis.

Caption: Experimental Workflow for Forced Degradation Studies.

Caption: Logical Flow for Degradation Product Analysis.

Conclusion

This compound is a chemically stable compound, demonstrating high resistance to degradation under acidic, oxidative, thermal, and photolytic stress conditions. While some studies indicate a susceptibility to alkaline hydrolysis, the overall stability profile is robust. The provided experimental protocols and analytical methods offer a solid foundation for further investigation and quality control of this compound in pharmaceutical formulations. Further research to fully elucidate the structures of its degradation products would be beneficial for a more complete understanding of its stability profile.

Fluorometholone: A Deep Dive into its Molecular Formula and Stereochemistry

Fluorometholone is a synthetic glucocorticoid primarily utilized in ophthalmology to treat inflammatory conditions of the eye.[1][2][3] Its efficacy as an anti-inflammatory agent is intrinsically linked to its specific chemical structure, including its molecular formula and precise three-dimensional arrangement of atoms, or stereochemistry. This technical guide provides an in-depth exploration of these core aspects for researchers, scientists, and drug development professionals.

Molecular and Structural Formula

This compound is a fluorinated corticosteroid belonging to the pregnane class of organic compounds.[4][5] Its chemical structure is a derivative of progesterone. The systematic IUPAC name for this compound is (6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one.

The molecular formula for this compound is C22H29FO4. This formula indicates that each molecule of this compound contains 22 carbon atoms, 29 hydrogen atoms, 1 fluorine atom, and 4 oxygen atoms.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 376.46 g/mol | |

| Monoisotopic Mass | 376.20498756 g/mol | |

| Melting Point | 292-303 °C | |

| Water Solubility | 30 mg/L (at 25 °C) | |

| LogP | 2 | |

| Topological Polar Surface Area | 74.6 Ų |

Stereochemistry

The biological activity of this compound is highly dependent on its stereochemistry. The molecule has eight defined stereocenters, leading to a specific three-dimensional shape that allows it to bind effectively to its target, the glucocorticoid receptor. The stereochemistry is defined as "ABSOLUTE".

The specific configurations at the chiral centers, as indicated by the IUPAC name, are:

-

6S

-

8S

-

9R

-

10S

-

11S

-

13S

-

14S

-

17R

This precise spatial arrangement is critical for the molecule's interaction with the receptor and its subsequent pharmacological effects.

Mechanism of Action: A Signaling Pathway

This compound exerts its anti-inflammatory effects by acting as a glucocorticoid receptor agonist. The mechanism involves the modulation of gene expression. Upon entering a target cell, this compound binds to the cytosolic glucocorticoid receptor, leading to a cascade of events that ultimately suppress inflammation.

References

A Comparative Analysis of Fluorometholone Acetate and Fluorometholone Alcohol for Ocular Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fluorometholone is a synthetic corticosteroid widely utilized in ophthalmology for its potent anti-inflammatory properties and a comparatively favorable safety profile, particularly concerning intraocular pressure (IOP) elevation. It is available in two primary forms: this compound alcohol and its ester prodrug, this compound acetate. While both aim to deliver the same active moiety to the target tissue, their distinct physicochemical properties lead to significant differences in ocular pharmacokinetics, bioavailability, and clinical efficacy. This technical guide provides a comprehensive comparison of this compound acetate and this compound alcohol, focusing on their mechanisms of action, pharmacokinetics, anti-inflammatory potency, and clinical outcomes. Quantitative data are summarized in comparative tables, and key experimental methodologies are detailed to provide a thorough resource for researchers and drug development professionals in the field of ophthalmology.

Introduction: The "Soft" Steroid and Its Derivatives

Corticosteroids are a cornerstone in the management of ocular inflammation.[1][2] Their utility, however, is often tempered by side effects such as increased intraocular pressure (IOP), cataract formation, and delayed wound healing.[3] this compound (FML) is often categorized as a "soft" steroid, designed to be rapidly metabolized in the eye into less active compounds, thereby minimizing systemic absorption and local side effects.[4][5]

The two principal formulations available are the base alcohol (FML Alcohol) and its 17-acetate ester (FML Acetate). The addition of the acetate group to the this compound molecule significantly enhances its lipophilicity. This chemical modification is intended to improve corneal penetration, a critical factor for the efficacy of topically applied ophthalmic drugs. This guide will dissect the implications of this structural difference, from molecular interactions to clinical performance.

Physicochemical Properties and Ocular Pharmacokinetics

The primary distinction between FML Acetate and FML Alcohol lies in the esterification at the C17 position. This acetate group renders FML Acetate more lipophilic, which theoretically facilitates its passage through the lipid-rich corneal epithelium.

Upon penetration into the cornea, FML Acetate is believed to be rapidly hydrolyzed by resident esterase enzymes to release the active FML Alcohol. This bioactivation process makes FML Acetate a prodrug. The active FML Alcohol is then further metabolized to inactive compounds, contributing to its favorable safety profile.

Metabolic Conversion of this compound Acetate

The conversion of the acetate ester to the active alcohol form is a critical step in its mechanism of action. This enzymatic process is depicted below.

Pharmacokinetic Data

The enhanced lipophilicity of FML Acetate generally leads to superior corneal penetration compared to FML Alcohol. This results in higher concentrations of the active drug in the aqueous humor.

| Parameter | This compound Acetate (0.1%) | This compound Alcohol (0.1%) | Notes |

| Corneal Penetration | Superior | Moderate | The acetate ester enhances passage through the corneal epithelium. |

| Aqueous Humor Conc. | Higher | Lower | Directly correlated with improved corneal penetration. |

| Bioactivation | Required (Hydrolysis to Alcohol) | Not Applicable | FML Acetate is a prodrug. |

| Metabolism | Rapid metabolism to inactive forms | Rapid metabolism to inactive forms | A key feature of "soft" steroids, reducing IOP risk. |

Mechanism of Action: The Glucocorticoid Receptor Pathway

Like all corticosteroids, this compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor present in the cytoplasm of nearly all cells. The steroid-receptor complex then translocates to the nucleus to modulate gene expression. This modulation occurs via two primary mechanisms:

-

Transactivation: The GR-dimer binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1). Annexin A1 inhibits phospholipase A2, a key enzyme in the inflammatory cascade.

-

Transrepression: The GR-monomer interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1, preventing them from activating the expression of cytokines, chemokines, and adhesion molecules. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.

Comparative Efficacy and Potency

The enhanced penetration of FML Acetate often translates to greater anti-inflammatory potency compared to FML Alcohol at the same concentration.

In-Vivo Anti-inflammatory Activity

Studies using animal models of ocular inflammation have provided quantitative comparisons of the two compounds. A common model involves inducing inflammatory keratitis in rabbits and measuring the reduction in polymorphonuclear leukocyte (PMN) infiltration into the cornea.

| Compound (0.1% Suspension) | Mean Reduction in PMN Infiltration | Reference |

| This compound Acetate | 47% | |

| This compound Alcohol | 30.8% |

These results demonstrate that FML Acetate has a significantly greater anti-inflammatory effect in this model. In fact, the efficacy of 0.1% FML Acetate has been shown to be statistically indistinguishable from the highly potent 1.0% prednisolone acetate.

Clinical Safety Profile: Intraocular Pressure (IOP)

A key advantage of the this compound family is its reduced tendency to elevate IOP compared to more potent steroids like dexamethasone and prednisolone. However, differences exist between the acetate and alcohol forms.

Due to its superior penetration and higher resulting intraocular concentration, FML Acetate has a greater propensity to increase IOP in steroid-responsive patients compared to FML Alcohol.

| Parameter | This compound Acetate | This compound Alcohol |

| Mean IOP in Steroid Responders | 28.38 mmHg | 22.63 mmHg |

In a study of known steroid responders, switching patients from FML Acetate to FML Alcohol at the same dosage frequency resulted in a significant decrease in mean IOP. This suggests that while FML Acetate is more potent, FML Alcohol may offer a wider margin of safety concerning IOP elevation.

Key Experimental Protocols

Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of a compound (e.g., FML Acetate, FML Alcohol) for the GR. It measures how effectively the test compound competes with a radiolabeled or fluorescently-labeled ligand known to bind to the receptor.

Methodology:

-

Receptor Preparation: A source of GR is prepared, typically from cell lysates (e.g., A549 cells) or purified recombinant GR protein.

-

Ligand Preparation: A known GR ligand (e.g., dexamethasone) is labeled with a radioactive isotope ([³H]) or a fluorescent tag.

-

Competition: The GR preparation is incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound (the "competitor").

-

Separation: After incubation reaches equilibrium, the bound ligand is separated from the unbound (free) ligand. This can be achieved through methods like filtration or size-exclusion chromatography.

-

Quantification: The amount of bound labeled ligand is measured using a scintillation counter (for radiolabels) or a fluorescence polarization plate reader.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that displaces 50% of the labeled ligand) is calculated. The Ki (inhibition constant), a measure of binding affinity, can then be derived from the IC₅₀.

Protocol 2: In Vivo Model of Ocular Inflammation (Rabbit)

This protocol is used to evaluate the anti-inflammatory efficacy of topical ophthalmic formulations.

Methodology:

-

Animal Model: New Zealand albino rabbits are commonly used due to their large eye size and well-characterized inflammatory responses.

-

Induction of Inflammation: A standardized inflammatory insult is induced. A common method is injecting a pro-inflammatory substance like lipopolysaccharide (LPS) into the corneal stroma or anterior chamber to induce uveitis or keratitis.

-